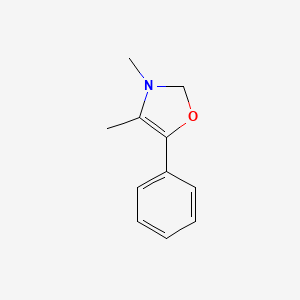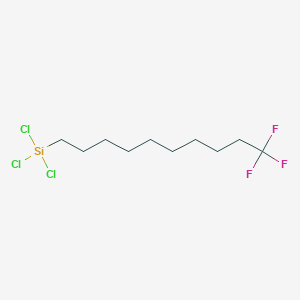
Trifluorodecyltrichlorosilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifluorodecyltrichlorosilane is typically synthesized through the hydrosilylation reaction, where trichlorosilane reacts with a perfluorinated alkene. The reaction is catalyzed by a platinum-based catalyst under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of trichlorosilane with perfluorodecene in the presence of a platinum catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion .
Analyse Des Réactions Chimiques
Types of Reactions: Trifluorodecyltrichlorosilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Substituted silanes.
Applications De Recherche Scientifique
Trifluorodecyltrichlorosilane has a wide range of applications in scientific research, including:
Surface Modification: Used to create hydrophobic and oleophobic surfaces on various materials.
Nanotechnology: Employed in the functionalization of nanoparticles for improved stability and performance.
Biomedical Applications: Utilized in the development of drug delivery systems and biomedical coatings.
Environmental Applications: Applied in the treatment of wastewater and environmental remediation.
Mécanisme D'action
The mechanism of action of trifluorodecyltrichlorosilane involves its ability to form strong covalent bonds with various substrates. This property is exploited in surface modification and functionalization processes. The compound’s fluorinated tail imparts hydrophobic and oleophobic characteristics, making it useful in creating non-wetting surfaces .
Comparaison Avec Des Composés Similaires
- Perfluorooctyltrichlorosilane (PFOTCS)
- Octadecyltrichlorosilane (OTS)
- Perfluorodecyltrichlorosilane (FDTS)
Comparison: this compound is unique due to its longer fluorinated chain compared to PFOTCS and OTS, which provides enhanced hydrophobic and oleophobic properties. FDTS is similar but has a slightly different fluorinated chain length, affecting its specific applications .
Propriétés
Numéro CAS |
322407-64-7 |
|---|---|
Formule moléculaire |
C10H18Cl3F3Si |
Poids moléculaire |
329.7 g/mol |
Nom IUPAC |
trichloro(10,10,10-trifluorodecyl)silane |
InChI |
InChI=1S/C10H18Cl3F3Si/c11-17(12,13)9-7-5-3-1-2-4-6-8-10(14,15)16/h1-9H2 |
Clé InChI |
JQKDRYWGEDAJRS-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCC(F)(F)F)CCCC[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
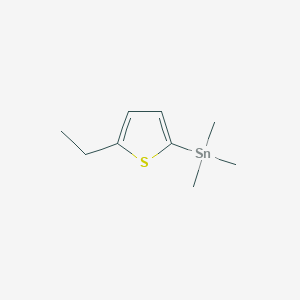
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)
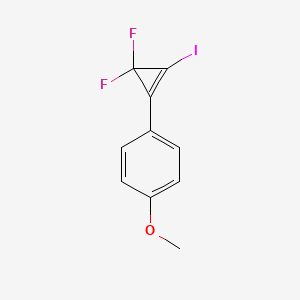
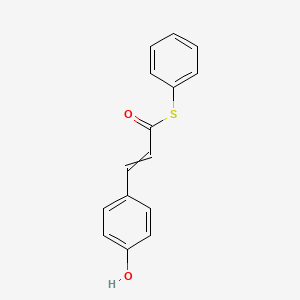
![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
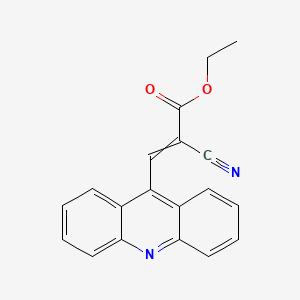
![2,2',2''-(Benzene-1,3,5-triyl)tris{5-[4-(hexyloxy)phenyl]-1,3,4-oxadiazole}](/img/structure/B14257431.png)
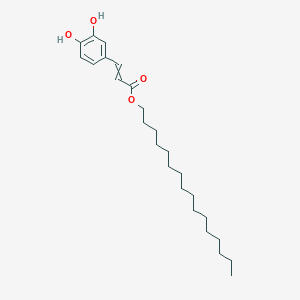
![1-[(2-Methylnaphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14257440.png)
